1-(4-Amino-2-hydroxyphenyl)propan-1-one

Overview

Description

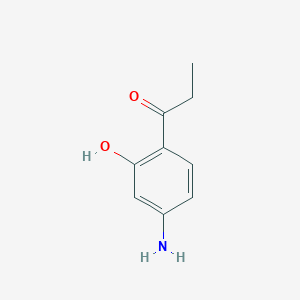

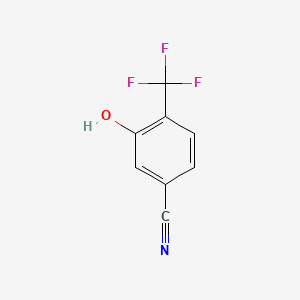

“1-(4-Amino-2-hydroxyphenyl)propan-1-one” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known by other names such as “4’-Amino-2’-hydroxypropiophenone”, “3-Hydroxy-4-propanoylaniline”, and "5-Amino-2-propanoylphenol" .

Molecular Structure Analysis

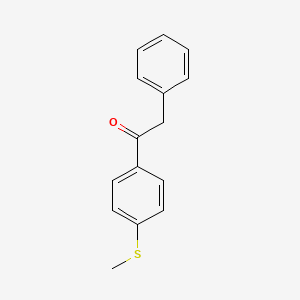

The molecular structure of “1-(4-Amino-2-hydroxyphenyl)propan-1-one” consists of a propiophenone backbone with an amino group at the 4-position and a hydroxy group at the 2-position . This structure is similar to other propiophenones, but the presence of the amino and hydroxy groups may confer unique properties .Scientific Research Applications

Quorum Sensing Inhibition

1-(4-Amino-2-hydroxyphenyl)propan-1-one: (AHE) has been isolated from the endophytic fungus Phomopsis liquidambari S47. It acts as a quorum sensing (QS) inhibitor, specifically targeting the bacterium Pseudomonas aeruginosa . QS is a communication system used by bacteria to coordinate their behavior, including biofilm formation and virulence factor production. By disrupting QS, AHE could potentially serve as an antivirulence agent against P. aeruginosa infections.

Antioxidant Properties

AHE treatment impacts the antioxidant system in P. aeruginosa by suppressing the expression of QS-related genes. This leads to increased oxidative stress, affecting the activity of antioxidant enzymes. Understanding these mechanisms could contribute to novel strategies for combating bacterial infections .

Metabolomics Research

Metabolomic analysis using magnetic resonance imaging revealed metabolic variations in P. aeruginosa exposed to AHE. The compound disturbs amino acid and nucleotide metabolism, which may contribute to its antivirulence effects. Investigating these metabolic changes provides valuable insights into bacterial physiology .

Synthesis of Irinotecan Analog Intermediates

1-(2-Amino-5-hydroxyphenyl)propan-1-one: , a related compound, is used in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. This intermediate plays a crucial role in the synthesis of irinotecan and other camptothecin analogs, which have anticancer properties .

Antigonadotropin Activity

1-(4-Hydroxyphenyl)propan-1-one: , another derivative, has been used medically as an antigonadotropin. Its ability to suppress gonadotropin secretion makes it relevant in reproductive health research .

Endophyte-Derived Natural Products

The discovery of AHE from P. liquidambari S47 highlights the potential of endophytic fungi as sources of novel bioactive compounds. Investigating these natural products contributes to drug discovery and biotechnological applications .

Mechanism of Action

Mode of Action

It’s known that compounds with similar structures can undergo reactions with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the nitrogen acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involving free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Similar compounds have been shown to have various effects, such as the formation of oximes and hydrazones .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Safety and Hazards

properties

IUPAC Name |

1-(4-amino-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOIQUKRGYQXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379608 | |

| Record name | 1-(4-amino-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2-hydroxyphenyl)propan-1-one | |

CAS RN |

83294-23-9 | |

| Record name | 1-(4-amino-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

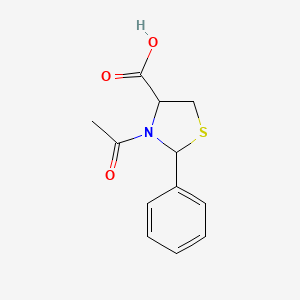

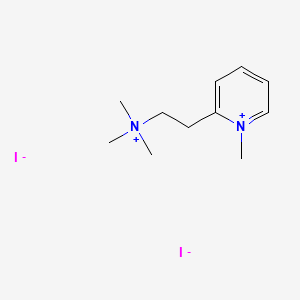

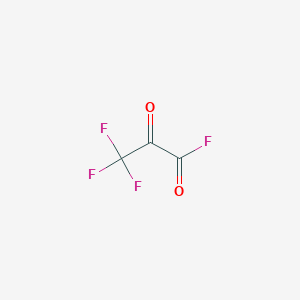

Retrosynthesis Analysis

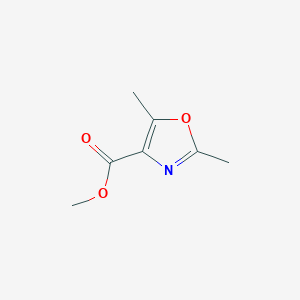

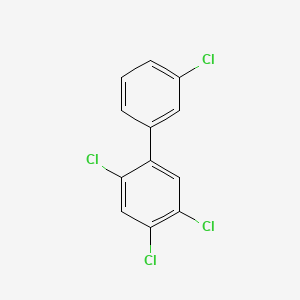

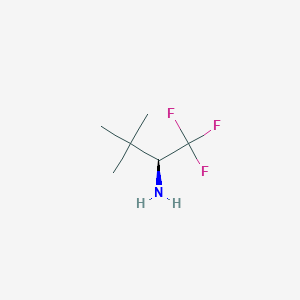

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B3031824.png)